MFCD03847338

Description

However, based on the International Council for Harmonisation (ICH) guidelines for pharmaceutical compounds (), its physicochemical and structural properties can be inferred. The ICH emphasizes the importance of documenting molecular formulas, structural features, solubility, and pharmacological classification for such compounds. For instance, compounds with MDL identifiers (e.g., MFCD00039227 in ) often belong to classes like trifluoromethyl-substituted ketones or heterocyclic derivatives, which are common in medicinal chemistry due to their metabolic stability and bioavailability.

While specific data for MFCD03847338 is absent, analogous compounds in the evidence share traits such as:

Properties

IUPAC Name |

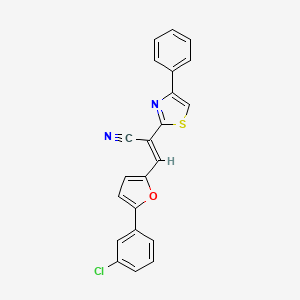

(E)-3-[5-(3-chlorophenyl)furan-2-yl]-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H13ClN2OS/c23-18-8-4-7-16(11-18)21-10-9-19(26-21)12-17(13-24)22-25-20(14-27-22)15-5-2-1-3-6-15/h1-12,14H/b17-12+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUMRNOOUVFIRDZ-SFQUDFHCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC=C(O3)C4=CC(=CC=C4)Cl)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=CSC(=N2)/C(=C/C3=CC=C(O3)C4=CC(=CC=C4)Cl)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H13ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of “MFCD03847338” involves a series of chemical reactions under controlled conditions. The primary synthetic route includes the reaction of precursor molecules in the presence of specific catalysts and solvents. The reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to ensure the desired product yield and purity.

Industrial Production Methods: In industrial settings, the production of “this compound” is scaled up using advanced chemical engineering techniques. Large-scale reactors and continuous flow systems are employed to maintain consistent production rates. The industrial process also includes purification steps, such as crystallization and distillation, to achieve high-purity final products.

Chemical Reactions Analysis

Types of Reactions: “MFCD03847338” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by different reagents and catalysts, depending on the desired outcome.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used. These reactions often require anhydrous conditions to prevent unwanted side reactions.

Substitution: Halogenation and alkylation reactions are common, using reagents like halogens (chlorine, bromine) and alkyl halides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

“MFCD03847338” has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: The compound is employed in biochemical assays and as a probe in molecular biology studies.

Medicine: It has potential therapeutic applications, including drug development and as a diagnostic agent.

Industry: “this compound” is utilized in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which “MFCD03847338” exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s activity is mediated through binding to these targets, leading to changes in their function or activity. The pathways involved in its mechanism of action are complex and may include signal transduction, metabolic regulation, and gene expression modulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Observations:

Structural Similarities: Compound A (C₁₀H₉F₃O) and MFCD03847338 likely share trifluoromethyl groups, which enhance lipophilicity and metabolic resistance . Compound B (C₁₇H₁₅FN₈) includes a pyrazolo-pyridinone core, a feature common in kinase inhibitors, suggesting this compound may target similar pathways .

Functional Divergences :

- Solubility : Compound C (Log S = -2.47) exhibits higher aqueous solubility than Compound A (Log S = -2.99), likely due to its chloroindole moiety enhancing polar interactions .

- BBB Permeability : Only Compound A shows BBB penetration, attributed to its lower molecular weight (<500 Da) and moderate TPSA (<60 Ų) .

Synthetic Complexity :

- Compound B’s multi-step synthesis (e.g., HATU-mediated coupling in ) contrasts with Compound A’s simpler one-pot reaction (), implying that this compound’s synthetic route may vary significantly based on substituents .

Critical Insights:

- Leadlikeness : Compound A and C score 1.0, indicating drug-like properties, whereas Compound B’s lower score (0.8) reflects its larger size and complexity .

- Safety : Compound B’s H302 warning (oral toxicity) highlights risks absent in Compound A and C, underscoring the need for structural optimization in this compound to mitigate toxicity .

Research Findings and Implications

- Metabolic Stability: Trifluoromethyl groups (Compound A) reduce oxidative metabolism, extending half-life compared to non-fluorinated analogs .

- Target Selectivity: Pyrazolo-pyridinone derivatives (Compound B) show nanomolar potency against kinases but require optimization to avoid off-target effects .

- Solubility-Enhancing Modifications : Chloroindole derivatives (Compound C) demonstrate that halogenation improves solubility without compromising BBB penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.